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Compound of Interest

Compound Name: 10-Methyl-10-deazaaminopterin

Cat. No.: B1664518

This guide provides an in-depth look at 10-Methyl-10-deazaaminopterin, a potent antitumor
agent. It is tailored for researchers, scientists, and professionals in drug development, offering
detailed information on its chemical properties, synthesis, and mechanism of action.

Core Compound Data

While a specific CAS number for 10-Methyl-10-deazaaminopterin is not readily available in
public chemical databases, its synthesis and properties have been described in scientific
literature. The molecular weight can be calculated based on its chemical structure, which is a
derivative of 10-deazaaminopterin with a methyl group at the 10-position.

Property Value Source

10-Methyl-10- o
Compound Name ) ] Scientific Literature
deazaaminopterin

CAS Number Not Found N/A

Molecular Formula C21H23N70s Calculated
Molecular Weight 453.45 g/mol Calculated
Parent Compound 10-Deazaaminopterin --INVALID-LINK--
Parent CAS Number 52454-37-2 [1]

Parent Molecular Weight 439.4 g/mol [1]
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Mechanism of Action: Dihydrofolate Reductase
Inhibition

10-Methyl-10-deazaaminopterin, like its parent compound and other methotrexate analogs,
functions as a folic acid antagonist. Its primary mechanism of action is the potent inhibition of
dihydrofolate reductase (DHFR). This enzyme is critical for the reduction of dihydrofolate to
tetrahydrofolate, an essential cofactor in the synthesis of purines and thymidylate, which are
vital for DNA synthesis and cellular replication. By inhibiting DHFR, these compounds disrupt

DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating

cancer cells.
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Caption: Inhibition of Dihydrofolate Reductase (DHFR) by 10-Methyl-10-deazaaminopterin.

Experimental Protocols

The synthesis of 10-alkyl-10-deazaaminopterins, including the 10-methyl analog, has been
described in the scientific literature.[2] The following is a detailed methodology based on a

published synthesis route.

Synthesis of 10-Methyl-10-deazaaminopterin[2]

This synthesis involves a multi-step process starting from a p-alkylbenzoic acid.

Step 1: Alkylation of p-Alkylbenzoic Acid
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o Generate the dianion of the appropriate p-alkylbenzoic acid using lithium diisopropylamide
(LDA).

o Alkylate the dianion with 3-methoxyallyl chloride.

Step 2: Bromination

e The resulting 4-(p-carboxyphenyl)-1-methoxy-1-butene is brominated at a pH of 7-8.
» This reaction affords 2-bromo-4-(p-carboxyphenyl)butyraldehyde.

Step 3: Condensation and Oxidation

e Condense the aldehyde from the previous step with 2,4,5,6-tetraminopyrimidine.

o Perform an in situ oxidation of the resulting dihydropteridine to yield the crystalline 10-alkyl-
10-deaza-4-amino-4-deoxypteroic acid.

Step 4: Coupling with Diethyl Glutamate
o Couple the pteroic acid with diethyl glutamate using the mixed anhydride method.
Step 5: Saponification

« Saponify the product from the previous step at room temperature to yield the final product,
10-Methyl-10-deazaaminopterin.
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Starting Materials

p-Alkylbenzoic Acid 2,4,5,6-Tetraminopyrimidine Diethyl Glutamate

Synthesis Steps

1. Alkylation

2. Bromination

3. Condensation & Oxidation

4. Coupling

5. Saponification

Final Broduct

10-Methyl-10-deazaaminopterin
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Caption: General workflow for the synthesis of 10-Methyl-10-deazaaminopterin.

Antitumor Activity
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Studies have shown that 10-alkyl-10-deazaaminopterins exhibit significant antitumor activity.
The 10-methyl analogue, in particular, demonstrated a notable increase in the lifespan of mice
with L1210 leukemia.[2] The percent increase in life span at the LD10 dosage was reported as
+235% for the 10-methyl analogue, compared to +178% for 10-deazaaminopterin and +151%
for methotrexate.[2] These compounds were found to be approximately equipotent to 10-
deazaaminopterin as growth inhibitors of folate-dependent bacteria and as inhibitors of
dihydrofolate reductase.[2] In vitro transport properties have suggested the potential for an
improved therapeutic index for the 10-alkyl analogues.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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